molecular formula C14H15F3N2O B2839106 N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1333875-77-6

N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2839106
CAS No.: 1333875-77-6
M. Wt: 284.282
InChI Key: QRHHMXRAIKYQNE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a cyanomethyl group, a propyl chain, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde, propylamine, and cyanomethylating agents.

    Formation of Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with propylamine to form an imine intermediate.

    Cyanomethylation: The imine intermediate is then subjected to cyanomethylation using a cyanomethylating agent like chloroacetonitrile under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor the formation of the desired product.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Heterocycles: Used as a precursor in the synthesis of heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Used in the study of biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Explored for its activity against certain diseases.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-ethyl-2-[3-(trifluoromethyl)phenyl]acetamide
  • N-(cyanomethyl)-N-butyl-2-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-2-7-19(8-6-18)13(20)10-11-4-3-5-12(9-11)14(15,16)17/h3-5,9H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHHMXRAIKYQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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